molecular formula C22H24FN3O3 B6995327 N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

Cat. No.: B6995327
M. Wt: 397.4 g/mol
InChI Key: FLFSFPUBYIPIDM-UHFFFAOYSA-N
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Description

N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of a fluorine atom and a cyclobutanecarbonylamino group further enhances its chemical properties, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c23-18-8-7-17-14-26(9-10-29-20(17)12-18)22(28)24-13-15-3-1-6-19(11-15)25-21(27)16-4-2-5-16/h1,3,6-8,11-12,16H,2,4-5,9-10,13-14H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFSFPUBYIPIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)CNC(=O)N3CCOC4=C(C3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate benzene derivative and an oxazepine precursor.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Cyclobutanecarbonylamino Group: This step involves the reaction of the benzoxazepine intermediate with cyclobutanecarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-8-chloro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
  • N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-8-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

Uniqueness

The presence of the fluorine atom in N-[[3-(cyclobutanecarbonylamino)phenyl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide distinguishes it from its analogs, potentially enhancing its biological activity and stability.

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